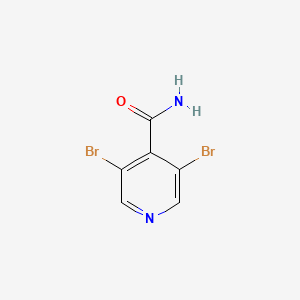

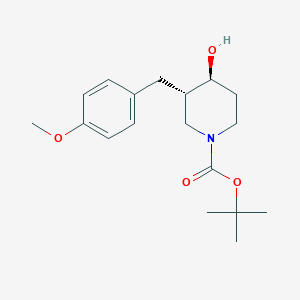

![molecular formula C13H22BrNO3 B3240777 tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate CAS No. 144619-38-5](/img/structure/B3240777.png)

tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate

Overview

Description

The compound “tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate” is a complex organic molecule. The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .

Synthesis Analysis

The synthesis of such compounds often involves the use of enantiopure tert-butanesulfinamide, which has emerged as the gold standard among many others over the last two decades . It’s also worth noting that the Steglich Esterification is a mild reaction, which allows the conversion of sterically demanding and acid labile substrates .Molecular Structure Analysis

The tert-butyl group is a common motif in medicinal chemistry. Its incorporation into bioactive compounds is often accompanied by unwanted property modulation, such as increased lipophilicity and decreased metabolic stability .Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .Physical and Chemical Properties Analysis

The tert-butyl group is highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .Scientific Research Applications

Synthesis and Chemical Properties

This compound has been identified as a key intermediate in the synthesis of biotin, a water-soluble vitamin crucial for the metabolic cycle involving the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. The synthesis from L-cystine achieves an overall yield of 41% through six steps, highlighting its importance in the production of essential biomolecules (Liang et al., 2016).

Role in Hydroformylation Reactions

The compound has been utilized in hydroformylation reactions to produce methyl (2R,4R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate and its regioisomers with up to 99% diastereoselectivities. These reactions, catalyzed by transition metals, demonstrate the compound's utility in creating intermediates for the synthesis of homochiral amino acid derivatives, which are of considerable synthetic value (Kollár & Sándor, 1993).

Applications in Chiral Auxiliary and Dipeptide Synthesis

The compound serves as a chiral auxiliary and a chiral Aib (α-aminoisobutyric acid) building block in dipeptide synthesis. Its applications extend to the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate, showcasing its versatility in organic synthesis and the production of valuable chemical entities with high enantiomeric ratios (Studer, Hintermann, & Seebach, 1995).

Utility in Dynamic Kinetic Resolution

The compound's role in dynamic kinetic resolution emphasizes its efficiency in stereoselective alkylation reactions. Utilizing it as a chiral auxiliary enables the selective formation of desired stereoisomers, further illustrating its potential in the precise synthesis of biologically active compounds (Kubo et al., 1995).

Contribution to Anticancer Agent Design

Research has also explored its derivatives for the synthesis of functionalized amino acid derivatives with promising cytotoxic activities against human cancer cell lines. These studies underline the compound's significance in the development of new pharmacophores for designing anticancer agents, demonstrating its application in medicinal chemistry (Kumar et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking . This suggests potential applications in the development of solution-processed organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name |

tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h6-7,10H,8-9H2,1-5H3/b7-6+/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQFEHKKEOQOPY-FGEFZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C=CCBr)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)/C=C/CBr)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

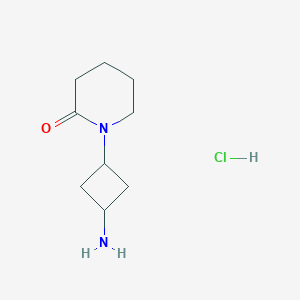

![Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate](/img/structure/B3240697.png)

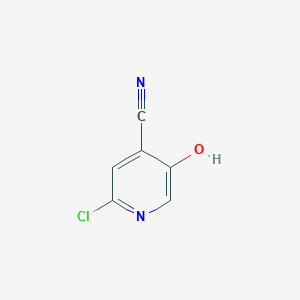

![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate](/img/structure/B3240703.png)

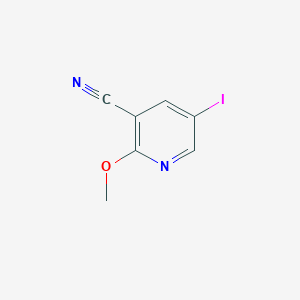

![cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid](/img/structure/B3240718.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B3240729.png)

![Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B3240736.png)

![4-Methylbenzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B3240767.png)